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Introduction
SGC-STK17B-1 is a potent and selective, ATP-competitive chemical probe for the

Serine/Threonine Kinase 17B (STK17B), also known as DRAK2.[1][2][3] STK17B is a member

of the death-associated protein kinase (DAPK) family, which is implicated in cellular processes

such as apoptosis, autophagy, and immune responses.[4][5] Given its role in various diseases,

including autoimmune disorders and cancer, highly selective inhibitors are crucial for

elucidating its specific biological functions.[1][6][7] This guide provides a detailed comparison of

the selectivity of SGC-STK17B-1 against two potential off-target kinases: Aurora Kinase B

(AURKB) and Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).

Quantitative Selectivity Data
The selectivity of SGC-STK17B-1 has been rigorously evaluated through various biochemical

and cellular assays. The following tables summarize the key quantitative data, comparing its

activity on the intended target, STK17B, with its activity on AURKB and CaMKK2.

In Vitro Binding and Potency
This table summarizes the biochemical assay data for SGC-STK17B-1.
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Target Assay Type
Potency
(IC50/Kd)

Selectivity
Fold (vs.
STK17B)

Reference

STK17B
Binding Assay

(Luceome)
43 nM (Potency) - [1]

KinaseSeeker

Split Luciferase
34 nM (Kd) - [8]

KINOMEscan 3.8 nM (Kd) - [7]

AURKB KINOMEscan

>30-fold less

potent than

STK17B

>30x [1][8]

CaMKK2 KINOMEscan

>30-fold less

potent than

STK17B

>30x [1][8]

STK17A (closest

homolog)
KINOMEscan 220 nM (Kd) ~58x [7]

Cellular Target Engagement
This table presents the data from cell-based assays, which measure the inhibitor's activity

within a cellular environment.
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Target Assay Type Potency (IC50)
Selectivity
Fold (vs.
STK17B)

Reference

STK17B
NanoBRET

(HEK293 cells)
190 nM - [1]

AURKB
NanoBRET

(HEK293 cells)
>10,000 nM >52x [1][9]

CaMKK2
NanoBRET

(HEK293 cells)
2,400 nM ~12.6x [8][9]

STK17A
NanoBRET

(HEK293 cells)
>10,000 nM >52x [9]

SGC-STK17B-

1N (Negative

Control)

NanoBRET

(HEK293 cells)

>10,000 nM

(against

STK17B)

- [1]

Summary of Selectivity: The data demonstrates that SGC-STK17B-1 is a highly selective

inhibitor for STK17B. In biochemical assays, it shows over 30-fold selectivity against both

AURKB and CaMKK2.[1][8] In cellular assays, the selectivity against AURKB is even more

pronounced (>52-fold).[1] While there is some off-target activity on CaMKK2 in cells, SGC-
STK17B-1 is still over 10 times more potent for STK17B.[8][9] The availability of a structurally

similar but inactive negative control, SGC-STK17B-1N, further strengthens its utility as a

chemical probe.[1][10]

Experimental Protocols
Detailed methodologies are crucial for interpreting the selectivity data and for designing further

experiments.

KINOMEscan™ Assay (Eurofins DiscoverX)
The KINOMEscan™ assay is a competition binding assay used to quantify the interactions

between a test compound and a large panel of kinases.
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Principle: The assay measures the ability of a compound to displace a proprietary, ATP-site-

directed ligand from the kinase of interest. The amount of kinase captured by an immobilized

ligand is measured using a quantitative PCR (qPCR) method.

Procedure:

A panel of 403 wild-type kinases is used for the initial broad screening.[1][8]

SGC-STK17B-1 was initially screened at a concentration of 1 µM.[1]

Kinases showing significant inhibition (e.g., >90% inhibition) are identified as potential off-

targets.[1]

For these potential off-targets, a dissociation constant (Kd) is determined by running the

assay with a range of compound concentrations to generate a binding curve.

NanoBRET™ Cellular Target Engagement Assay
(Promega)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound

binding to a specific protein target in live cells.

Principle: The assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase

(the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site

(the energy acceptor). A test compound that binds to the kinase will compete with the tracer,

leading to a decrease in the BRET signal.

Procedure:

HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g.,

STK17B, AURKB, or CaMKK2) fused to NanoLuc® luciferase.[1]

The transfected cells are plated and then treated with a range of concentrations of the test

compound (SGC-STK17B-1).

The NanoBRET™ tracer is added to the cells.
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The NanoLuc® substrate is added to generate the donor signal.

Both donor and acceptor emission signals are measured. The BRET ratio is calculated

and plotted against the compound concentration to determine the IC50 value.[1]

Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow

and the relevant signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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